4-Cyclohexyl-2-(ethylamino)benzoic acid
Description
4-Cyclohexyl-2-(ethylamino)benzoic acid is a substituted benzoic acid derivative characterized by a cyclohexyl group at the 4-position and an ethylamino moiety at the 2-position of the aromatic ring.
Properties
CAS No. |
55377-19-0 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-cyclohexyl-2-(ethylamino)benzoic acid |
InChI |
InChI=1S/C15H21NO2/c1-2-16-14-10-12(8-9-13(14)15(17)18)11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3,(H,17,18) |
InChI Key |
GXJGDVPFWBTUER-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-(ethylamino)benzoic acid typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated to introduce a nitro group at the desired position on the benzene ring.
Reduction of Nitro Group: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is then alkylated with ethyl bromide to form the ethylamino group.
Cyclohexylation: Finally, the cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl
Comparison with Similar Compounds
Key Observations :
- The ethylamino group introduces basicity and hydrogen-bonding capacity, contrasting with neutral substituents like ethoxy or ester groups in analogs .
Physicochemical Properties
Solubility and Extraction Behavior
highlights the role of substituents in organic acid extraction. Benzoic acid derivatives with lipophilic groups (e.g., cyclohexyl) likely exhibit higher distribution coefficients ($m$) in membrane-based extraction systems compared to polar analogs like acetic acid. For example:
- Benzoic acid : $m = 12.5$ (rapid extraction in <5 minutes) .
- Acetic acid : Lower $m$ due to higher water solubility, leading to slower extraction .
While direct data for 4-cyclohexyl-2-(ethylamino)benzoic acid are unavailable, its cyclohexyl group may increase $m$ relative to unsubstituted benzoic acid, while the ethylamino group could moderate solubility via hydrogen bonding.
Diffusivity and Mobility
In emulsion liquid membranes, effective diffusivity follows: benzoic acid > acetic acid > phenol . The bulky cyclohexyl group in 4-cyclohexyl-2-(ethylamino)benzoic acid may reduce diffusivity compared to benzoic acid but enhance it relative to phenolic analogs due to reduced hydrogen-bonding networks.
Crystallographic and Hydrogen-Bonding Trends
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